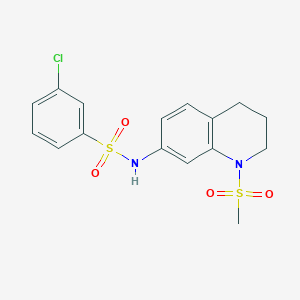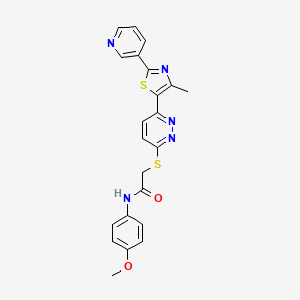![molecular formula C7H7ClO4S2 B2747192 2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid CAS No. 851175-94-5](/img/structure/B2747192.png)
2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid is an organic compound with the molecular formula C7H7ClO4S2 It is characterized by the presence of a chlorinated thiophene ring, a methanesulfonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid typically involves the following steps:
Chlorination of Thiophene: Thiophene is chlorinated to produce 5-chlorothiophene.
Sulfonylation: The chlorinated thiophene undergoes sulfonylation with methanesulfonyl chloride in the presence of a base such as pyridine to form 5-chlorothiophen-2-yl methanesulfonate.
Acetylation: The sulfonated intermediate is then reacted with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with a sulfide group.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The chlorinated thiophene ring can also participate in π-π interactions with aromatic residues in biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-[(5-Bromothiophen-2-yl)methanesulfonyl]acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-[(5-Methylthiophen-2-yl)methanesulfonyl]acetic acid: Contains a methyl group instead of chlorine.
2-[(5-Nitrothiophen-2-yl)methanesulfonyl]acetic acid: Features a nitro group in place of chlorine.
Uniqueness
2-[(5-Chlorothiophen-2-yl)methanesulfonyl]acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The combination of the sulfonyl and acetic acid groups also provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methylsulfonyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c8-6-2-1-5(13-6)3-14(11,12)4-7(9)10/h1-2H,3-4H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPVNCUCZOEJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CS(=O)(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2747110.png)


![(3Z)-3-{[(2-bromophenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2747114.png)
![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B2747117.png)




![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747125.png)


![N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2747131.png)

